molecular formula C33H42O6 B14197127 2,6,11-Tributoxy-3,7,10-trimethoxytriphenylene CAS No. 906663-78-3

2,6,11-Tributoxy-3,7,10-trimethoxytriphenylene

Cat. No.: B14197127
CAS No.: 906663-78-3
M. Wt: 534.7 g/mol
InChI Key: SRSBIMKERKJQRW-UHFFFAOYSA-N
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Description

2,6,11-Tributoxy-3,7,10-trimethoxytriphenylene is a chemical compound with the molecular formula C33H42O6. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three butoxy groups and three methoxy groups attached to the triphenylene core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,11-Tributoxy-3,7,10-trimethoxytriphenylene typically involves the alkylation of triphenylene derivativesCommon reagents used in these reactions include butyl bromide and sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,6,11-Tributoxy-3,7,10-trimethoxytriphenylene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or functionalized derivatives .

Scientific Research Applications

2,6,11-Tributoxy-3,7,10-trimethoxytriphenylene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6,11-Tributoxy-3,7,10-trimethoxytriphenylene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The butoxy and methoxy groups play a crucial role in modulating these interactions, affecting the compound’s binding affinity and activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,11-Tributoxy-3,7,10-trimethoxytriphenylene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and organic electronics .

Properties

CAS No.

906663-78-3

Molecular Formula

C33H42O6

Molecular Weight

534.7 g/mol

IUPAC Name

2,6,11-tributoxy-3,7,10-trimethoxytriphenylene

InChI

InChI=1S/C33H42O6/c1-7-10-13-37-31-19-25-22(16-28(31)34-4)23-17-29(35-5)32(38-14-11-8-2)20-26(23)27-21-33(39-15-12-9-3)30(36-6)18-24(25)27/h16-21H,7-15H2,1-6H3

InChI Key

SRSBIMKERKJQRW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)OC)OCCCC)OCCCC)OC)OC

Origin of Product

United States

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